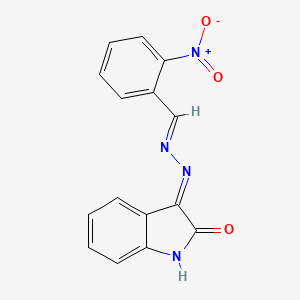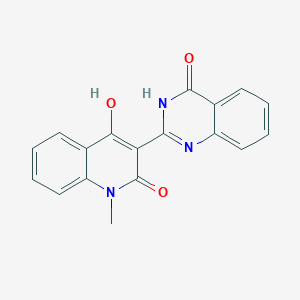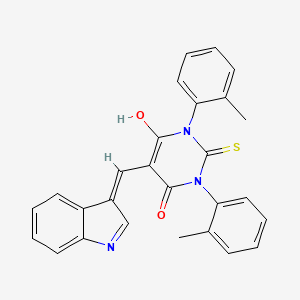![molecular formula C18H16N4O3S B3719376 (2E)-2-[(2E)-(2-methylbenzylidene)hydrazinylidene]-5-(3-nitrobenzyl)-1,3-thiazolidin-4-one](/img/structure/B3719376.png)
(2E)-2-[(2E)-(2-methylbenzylidene)hydrazinylidene]-5-(3-nitrobenzyl)-1,3-thiazolidin-4-one
概要
説明
The compound (2E)-2-[(2E)-(2-methylbenzylidene)hydrazinylidene]-5-(3-nitrobenzyl)-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolidinone core, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(2E)-(2-methylbenzylidene)hydrazinylidene]-5-(3-nitrobenzyl)-1,3-thiazolidin-4-one typically involves the condensation of 2-methylbenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with 3-nitrobenzyl bromide and thiosemicarbazide under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium acetate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound exhibits antimicrobial and anti-inflammatory properties. It has been studied for its potential to inhibit the growth of various bacterial and fungal strains.
Medicine
In medicine, the compound shows promise as an anticancer agent. Research has indicated its ability to induce apoptosis in cancer cells, making it a potential candidate for chemotherapy.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
作用機序
The mechanism of action of (2E)-2-[(2E)-(2-methylbenzylidene)hydrazinylidene]-5-(3-nitrobenzyl)-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The thiazolidinone core can interact with enzymes and proteins, inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components, leading to cell death. Additionally, the compound can modulate signaling pathways involved in inflammation and cell proliferation.
類似化合物との比較
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone core but different substituents.
Hydrazones: Compounds with a hydrazone linkage but different aromatic groups.
Nitrobenzyl Derivatives: Compounds with a nitrobenzyl group but different core structures.
Uniqueness
The uniqueness of (2E)-2-[(2E)-(2-methylbenzylidene)hydrazinylidene]-5-(3-nitrobenzyl)-1,3-thiazolidin-4-one lies in its combination of functional groups, which confer a wide range of biological activities. The presence of both the thiazolidinone core and the nitrobenzyl group allows for diverse chemical reactivity and biological interactions, making it a valuable compound for research and development.
特性
IUPAC Name |
(2E)-2-[(E)-(2-methylphenyl)methylidenehydrazinylidene]-5-[(3-nitrophenyl)methyl]-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c1-12-5-2-3-7-14(12)11-19-21-18-20-17(23)16(26-18)10-13-6-4-8-15(9-13)22(24)25/h2-9,11,16H,10H2,1H3,(H,20,21,23)/b19-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCKOYZXZGOIMI-YBFXNURJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=NN=C2NC(=O)C(S2)CC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=N/N=C/2\NC(=O)C(S2)CC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


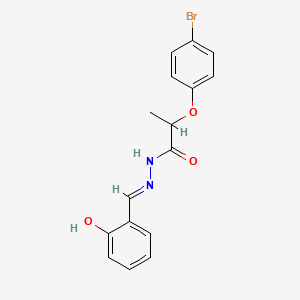
![2-[(E)-(2-{4-[(4-FLUOROPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL](/img/structure/B3719305.png)
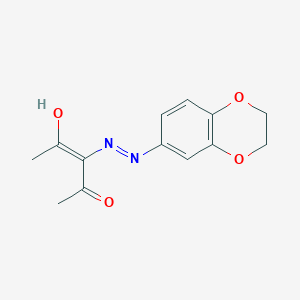


![methyl 3-butyryl-4-[(2-methoxyphenyl)amino]-6,6-dimethyl-2-oxo-3-cyclohexene-1-carboxylate](/img/structure/B3719334.png)
![2,2'-[1,4-phenylenebis(iminomethylylidene)]bis(5,5-dimethyl-1,3-cyclohexanedione)](/img/structure/B3719335.png)
![5,5-dimethyl-2-{[(2-phenylethyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B3719340.png)
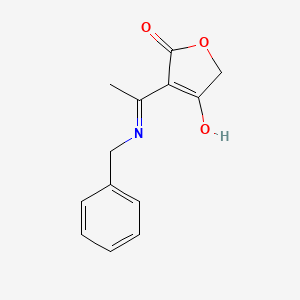

![N'-[(2-methyl-1H-indol-3-yl)methylene]nicotinohydrazide](/img/structure/B3719366.png)
